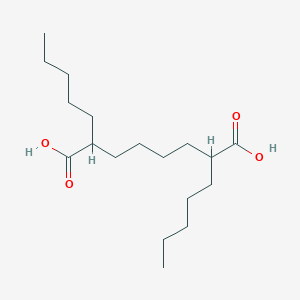
2,7-Dipentyloctanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dipentyloctanedioic acid is an organic compound with the molecular formula C18H34O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is characterized by its long carbon chain and two carboxyl groups positioned at the 2nd and 7th carbon atoms, making it a unique structure among dicarboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dipentyloctanedioic acid typically involves the reaction of appropriate aliphatic precursors under controlled conditions. One common method involves the oxidation of long-chain alkanes or alkenes using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction conditions often require elevated temperatures and acidic or basic environments to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to promote the oxidation of hydrocarbons. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2,7-Dipentyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of acid catalysts to form esters or amides.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters or amides.
Scientific Research Applications
2,7-Dipentyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,7-Dipentyloctanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the long carbon chain can interact with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Adipic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Sebacic acid: Another dicarboxylic acid with a longer carbon chain.
Azelaic acid: A dicarboxylic acid with antimicrobial and anti-inflammatory properties.
Uniqueness
2,7-Dipentyloctanedioic acid is unique due to its specific carbon chain length and the positioning of the carboxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
84426-33-5 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,7-dipentyloctanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-11-15(17(19)20)13-9-10-14-16(18(21)22)12-8-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
HERLSQNVDCFBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC(CCCCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















